molecular formula C21H20BrClN4O3 B13029616 N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

Cat. No.: B13029616
M. Wt: 491.8 g/mol
InChI Key: ZSSNMFNPXPDFEG-UHFFFAOYSA-N
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Description

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl group: This step may involve a substitution reaction where a phenyl group is introduced to the pyrimidine ring.

    Attachment of the butyl chain: This involves the reaction of a butyl halide with the pyrimidine core.

    Introduction of the bromo and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Final assembly: The final step involves coupling the various fragments under specific conditions to form the target compound.

Chemical Reactions Analysis

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Scientific Research Applications

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine: This compound has a similar structure but with a fluorine atom instead of a phenyl group.

    Benzoic acid, 3-bromo-: This compound shares the bromo and nitro functional groups but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C21H20BrClN4O3

Molecular Weight

491.8 g/mol

IUPAC Name

N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C21H20BrClN4O3/c1-26(20-19(14-24-21(23)25-20)15-7-3-2-4-8-15)9-5-6-10-30-18-12-16(22)11-17(13-18)27(28)29/h2-4,7-8,11-14H,5-6,9-10H2,1H3

InChI Key

ZSSNMFNPXPDFEG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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